molecular formula C10H10N6 B2572601 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile CAS No. 303986-31-4

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile

Cat. No.: B2572601
CAS No.: 303986-31-4
M. Wt: 214.232
InChI Key: ZXUCBIVWJIQNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a nicotinonitrile core substituted with a dimethylamino group and a 1H-1,2,4-triazol-1-yl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)pyridine
  • **4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)benzene

Uniqueness

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-15(2)9-3-4-13-10(8(9)5-11)16-7-12-6-14-16/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUCBIVWJIQNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.